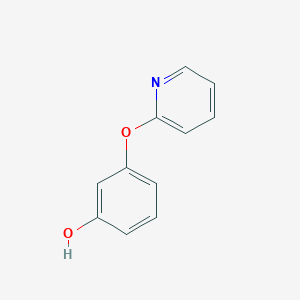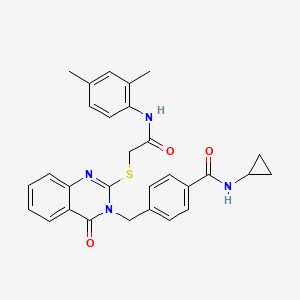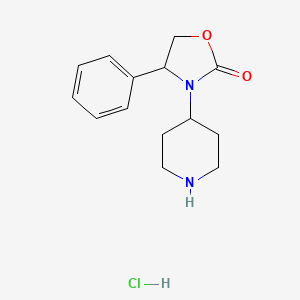![molecular formula C28H23ClN4O2S B2765864 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1115286-67-3](/img/structure/B2765864.png)
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide” is a complex organic molecule with the molecular formula C28H23ClN4O2S . It has an average mass of 515.026 Da and a mono-isotopic mass of 514.123047 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrrolo[3,2-d]pyrimidin-2-yl group, a benzyl group, a phenyl group, a thio group, a chlorobenzyl group, and an acetamide group .Scientific Research Applications
Antimicrobial Applications
Synthesis and evaluation of novel heterocyclic compounds with the targeted chemical structure have demonstrated antimicrobial activities. For instance, derivatives synthesized from similar structures have been investigated for their antibacterial and antifungal properties. These studies reveal the potential of such compounds in the development of new antimicrobial agents:
- The research by Nunna, Ramachandran, Arts, Panchal, and Shah (2014) focused on synthesizing new compounds and evaluating their antibacterial and antifungal activities, indicating a promising avenue for developing new antimicrobial treatments Nunna et al., 2014.
Antitumor and Antifolate Applications
The compound and its derivatives have been explored for their potential antitumor properties and as inhibitors for specific enzymes like dihydrofolate reductase (DHFR), important for cancer therapy:
- Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) designed classical and nonclassical analogues of the structure as potential inhibitors of DHFR, suggesting their application in cancer treatment due to significant inhibitory effects on tumor cell growth Gangjee et al., 2007.
Enzyme Inhibition for Disease Treatment
Specific derivatives of the compound have been identified as potent inhibitors for enzymes like acyl-coenzyme A:cholesterol O-acyltransferase-1, highlighting their potential in treating diseases related to enzyme overexpression:
- Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, and Tsunenari (2018) discovered a derivative that acts as a potent inhibitor for human ACAT-1 with significant selectivity over ACAT-2, providing insights into its potential for treating diseases involving ACAT-1 overexpression Shibuya et al., 2018.
Synthesis and Structural Analysis
Research has also focused on the synthesis of compounds with similar structures and analyzing their crystal structures, which is crucial for understanding their chemical behavior and potential interactions with biological targets:
- Subasri, Timiri, Barji, Jayaprakash, Vijayan, and Velmurugan (2016) conducted studies on the crystal structures of related compounds, providing valuable information on their molecular conformation and potential implications for their biological activity Subasri et al., 2016.
properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c29-22-13-11-19(12-14-22)16-30-25(34)18-36-28-32-24-15-23(21-9-5-2-6-10-21)31-26(24)27(35)33(28)17-20-7-3-1-4-8-20/h1-15,31H,16-18H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNFGOVERJEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(N3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2765782.png)
![4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2765784.png)
![5-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2765787.png)
![N-(2-(4-(2-(p-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2765788.png)
![N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2765789.png)
![N-isopropyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2765790.png)
![3-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B2765792.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2765794.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)

![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)